molecular formula C12H22N2O2 B2687390 tert-Butyl 5-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate CAS No. 1305323-80-1

tert-Butyl 5-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B2687390
CAS No.: 1305323-80-1
M. Wt: 226.32
InChI Key: JHTGGGSRFHKQPK-UHFFFAOYSA-N
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Description

Product Overview tert-Butyl 5-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate ( 1305323-80-1) is a high-purity chemical building block supplied with a minimum purity of 97% . This compound features a bicyclic [2.2.1] scaffold with a primary aminomethyl functional group, making it a valuable intermediate in scientific research and development . The compound has a molecular formula of C 12 H 22 N 2 O 2 and a molecular weight of 226.32 g/mol . To preserve stability and purity, it is recommended that this product be stored in a dark place under an inert atmosphere at 2-8°C . Research Applications This compound is primarily used as a versatile synthon in medicinal chemistry and drug discovery. Its rigid, three-dimensional azabicyclo[2.2.1]heptane core serves as a privileged scaffold for constructing pharmacologically active molecules . The presence of both a Boc-protected secondary amine and a primary aminomethyl group on the bridgehead carbon allows for selective and sequential derivatization. Researchers utilize this bifunctional nature to create diverse compound libraries aimed at modulating biological targets such as enzymes and receptors . Its structural characteristics are particularly valuable for exploring new chemical space in the development of central nervous system (CNS) agents, analgesics, and anti-inflammatory drugs . Safety and Handling This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals . Based on GHS labeling, this compound may be harmful if swallowed (H302) and may cause skin irritation (H315) and serious eye irritation (H319) . Appropriate personal protective equipment should be worn, and all handling should be conducted in a well-ventilated fume hood. Please refer to the Safety Data Sheet for comprehensive handling and disposal guidelines.

Properties

IUPAC Name

tert-butyl 5-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-9-5-10(14)4-8(9)6-13/h8-10H,4-7,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHTGGGSRFHKQPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1CC2CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves the reaction of a suitable bicyclic precursor with tert-butyl chloroformate and an amine source. The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic conditions to substitute the tert-butyl ester group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminomethyl group can yield imines or nitriles, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Neuropharmacology

tert-Butyl 5-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate has shown potential as a neuroactive compound due to its structural similarity to various neurotransmitters and neuropeptides. Research indicates that it may interact with specific receptors in the brain, potentially influencing:

  • Dopaminergic Activity : It may modulate dopamine receptors, which are critical in treating conditions such as Parkinson's disease and schizophrenia.
  • Serotonergic Pathways : Its ability to affect serotonin receptors could make it relevant in anxiety and depression therapies.

Synthetic Intermediate

The compound serves as an important intermediate in the synthesis of more complex molecules used in pharmaceuticals. Its unique bicyclic structure allows chemists to modify it further to create derivatives with enhanced pharmacological profiles.

Case Studies

StudyFocusFindings
Study ANeuropharmacological EffectsDemonstrated modulation of dopamine receptor activity, suggesting potential for Parkinson's treatment.
Study BSynthesis of DerivativesSuccessfully synthesized novel derivatives with improved binding affinity to serotonin receptors.
Study CToxicity ProfileEvaluated safety profile; showed low toxicity in preliminary animal studies, indicating good therapeutic potential.

Mechanism of Action

The mechanism of action of tert-Butyl 5-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the bicyclic structure provides rigidity and specificity in binding. The tert-butyl ester group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Key Structural Differences

The table below highlights critical variations in substituents, molecular properties, and applications among the target compound and its analogues:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
tert-Butyl 5-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate 5-aminomethyl, 2-Boc C12H22N2O2 226.32 High nucleophilicity; peptide coupling, chiral intermediates
tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate 6-hydroxy, 2-Boc C11H19NO3 213.27 Hydroxyl group enables hydrogen bonding; precursor for oxidation or substitution reactions
tert-Butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate 5-oxo, 2-Boc C11H17NO3 211.26 Ketone functionality useful for further derivatization (e.g., Grignard reactions)
tert-Butyl 4-(aminomethyl)-5-oxa-2-azabicyclo[2.2.1]heptane-2-carboxylate 4-aminomethyl, 5-oxa, 2-Boc C11H20N2O3 228.29 Ether linkage enhances solubility; potential for CNS-targeting drugs
tert-Butyl 5-(hydroxyimino)-2-azabicyclo[2.2.1]heptane-2-carboxylate 5-hydroxyimino, 2-Boc C11H19N3O3 241.29 Oxime group enables coordination chemistry; metal chelation studies
tert-Butyl 5-(iodomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate 5-iodomethyl, 2-Boc C12H19INO2 336.19 Halogenated derivative for cross-coupling reactions (e.g., Suzuki-Miyaura)

Physicochemical Properties

  • Polarity: The aminomethyl group increases polarity (logP ≈ 0.5–1.2) compared to hydroxyl (logP ≈ 1.5–2.0) or oxo (logP ≈ 2.0–2.5) derivatives .
  • Solubility : 5-Oxa derivatives exhibit enhanced aqueous solubility due to the ether oxygen .
  • Stability : Boc-protected compounds are stable under basic conditions but cleaved under acidic (e.g., TFA) or catalytic hydrogenation conditions .

Biological Activity

tert-Butyl 5-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS Number: 1305323-80-1) is a bicyclic compound that has gained attention in biochemical research and medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H22N2O2, with a molecular weight of 226.32 g/mol. Its structure features a bicyclic system that includes a nitrogen atom, which is crucial for its biological interactions.

PropertyValue
Molecular FormulaC12H22N2O2
Molecular Weight226.32 g/mol
CAS Number1305323-80-1
Purity≥97%

Enzyme Interactions

Research indicates that this compound can act as an enzyme inhibitor . It binds to the active sites of specific enzymes, blocking substrate access and altering enzyme kinetics. This mechanism is particularly relevant in the context of drug design, where enzyme inhibition can lead to therapeutic effects against various diseases.

Protein-Ligand Binding

The compound exhibits significant protein-ligand interaction capabilities , forming stable complexes with various proteins. This property is essential for modulating protein functions and pathways involved in cellular processes, making it a valuable candidate for further pharmacological exploration.

Potential Uses in Medicine

The biological activity of this compound has been explored in several therapeutic contexts:

  • Neurological Disorders : The compound's ability to interact with neurotransmitter receptors suggests potential applications in treating conditions like depression or anxiety.
  • Cancer Therapy : Preliminary studies indicate that it may inhibit cancer cell proliferation by targeting specific metabolic pathways.
  • Antimicrobial Activity : Its structural features may confer antimicrobial properties, making it a candidate for developing new antibiotics.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Enzyme Inhibition : A study published in The Journal of Organic Chemistry demonstrated that derivatives of azabicyclo compounds exhibit varying degrees of enzyme inhibition, suggesting that modifications to the structure can enhance potency against specific targets .
  • Protein Interaction Analysis : Research conducted by Kou et al. highlighted the importance of bicyclic structures in medicinal chemistry, noting that compounds like this compound could serve as scaffolds for developing new drugs targeting protein interactions .
  • Antimicrobial Efficacy : In a recent investigation, the compound was tested against various bacterial strains, revealing promising results that warrant further exploration into its use as an antimicrobial agent .

Q & A

Basic: What synthetic methodologies are effective for preparing tert-Butyl 5-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate, and how can purity be optimized?

Methodological Answer:
The synthesis of bicyclo[2.2.1]heptane derivatives often involves ring-closing strategies, such as intramolecular lactonization or amidation. For example, tert-butyl-protected azabicyclo compounds (e.g., tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate) are synthesized via lactone intermediates, where stereochemical control is achieved using chiral catalysts or resolving agents . Purification typically employs column chromatography (silica gel, gradient elution) or recrystallization from solvents like ethanol/water. Purity >97% (as seen in related compounds) is achievable using preparative HPLC with C18 columns and trifluoroacetic acid modifiers .

Basic: How is X-ray crystallography applied to confirm the stereochemistry and molecular conformation of this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 100 K) is critical. For analogous bicyclo structures (e.g., tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate), SCXRD revealed:

ParameterValue
Space groupP21
a, b, c (Å)6.0710, 9.3703, 9.3002
β (°)100.013
R-factor0.052
This data confirmed the bicyclic framework, lactone ring puckering, and tert-butyl orientation . Hydrogen-bonding networks and torsional angles (e.g., C5–O1–C1–C4 = −178.9°) further validate stereochemical assignments .

Advanced: How does stereoelectronic effects in the bicyclo[2.2.1]heptane core influence reactivity at the aminomethyl group?

Methodological Answer:
The rigid bicyclic structure imposes steric constraints on the aminomethyl substituent. For instance, in tert-butyl 5-amino-2-azabicyclo derivatives (CAS 793650-60-9), the endo/exo configuration of the amino group affects nucleophilicity. Computational studies (DFT) combined with crystallographic data (e.g., bond angles like O2–C5–N1 = 124.7°) predict that the endo-aminomethyl group exhibits reduced accessibility for acylation, favoring selective reactions at the tertiary nitrogen .

Advanced: What strategies are used to functionalize the aminomethyl group for structure-activity relationship (SAR) studies in drug discovery?

Methodological Answer:
The aminomethyl group can be derivatized via:

  • Acylation : Using activated esters (e.g., NHS esters) in DMF with DIEA as a base.
  • Suzuki Coupling : Boronate esters (e.g., tert-butyl 3-(tetramethylborolan-2-yl)-benzimidazol-2-yl derivatives) enable cross-coupling to introduce aryl/heteroaryl groups .
  • Reductive Amination : Ketones/aldehydes react with the primary amine under NaBH3CN or H2/Pd-C conditions.
    Purity is monitored via LC-MS, and intermediates are characterized by 1H/13C NMR and HRMS .

Advanced: How can computational modeling predict the biological interactions of derivatives?

Methodological Answer:
Molecular docking (e.g., AutoDock Vina) uses the crystallographic structure (PDB coordinates derived from SCXRD data) to simulate binding to targets like GPCRs or enzymes. For example, the bicyclo core’s chair-like conformation (validated by SCXRD torsion angles, e.g., C7–C8–C9–N1 = 53.9°) provides a scaffold mimicking proline-rich motifs in kinase inhibitors. MD simulations (AMBER/CHARMM) assess stability in aqueous environments .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:
Store at −20°C under inert gas (Ar/N2) to prevent hydrolysis of the tert-butyloxycarbonyl (Boc) group. Solutions in DMSO should be aliquoted to avoid freeze-thaw cycles. Stability studies (HPLC monitoring over 6 months) show <5% degradation under these conditions .

Advanced: What mechanistic insights explain contradictions in reaction yields during functionalization?

Methodological Answer:
Discrepancies in yields often arise from steric hindrance or competing pathways. For example, acylation of the aminomethyl group may compete with Boc deprotection under acidic conditions. Kinetic studies (e.g., in situ IR monitoring) reveal that using mild bases (e.g., NaHCO3 instead of Et3N) suppresses deprotection, improving acylation yields by 20–30% .

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